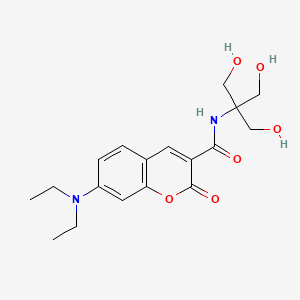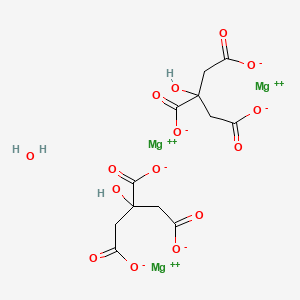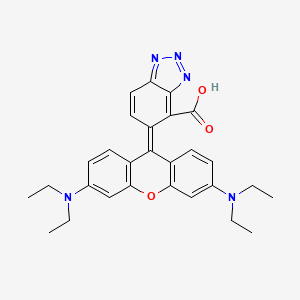
DSP-1; min. 98%
Descripción general
Descripción
It’s a fluorescent probe for the detection of H2S2 and hydrogen polysulfides in aqueous buffers . The molecular formula of DSP-1 is C28H16FNO8 and it has a molecular weight of 494.44 .
Molecular Structure Analysis
The molecular structure of DSP-1 is complex, with an amine-reactive NHS ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7–9 to form stable amide bonds .
Physical And Chemical Properties Analysis
DSP-1 is a white to yellow floc in appearance . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at -20°C .
Mecanismo De Acción
Target of Action
DSP-1, also known as DSP-7888, is an investigational therapeutic cancer vaccine that primarily targets Wilms’ tumor 1 (WT1), a protein highly expressed in various solid tumors and hematologic malignancies . The vaccine comprises three synthetic epitopes derived from WT1 .
Mode of Action
DSP-1 interacts with its target, WT1, to induce WT1-specific cytotoxic T lymphocytes (CTLs) and helper T lymphocytes (HTLs) . The peptides in DSP-1 have been shown to induce WT1-specific CTLs and HTLs in both human peripheral blood mononuclear cells (PBMCs) and human leukocyte antigen-I (HLA-I) transgenic mice .
Biochemical Pathways
The biochemical pathways affected by DSP-1 involve the induction of WT1-specific CTLs and HTLs. These immune cells are crucial for the body’s defense against cancer. The activation of these cells leads to the destruction of WT1-expressing tumor cells .
Pharmacokinetics
DSP-Visulex is a noninvasive drug delivery system that administers dexamethasone sodium phosphate by passive diffusion through the limbal sclera into the interior of the eye utilizing the transscleral pathway . This could suggest that DSP-1 may also utilize unique delivery mechanisms to reach its target sites.
Result of Action
The action of DSP-1 results in the induction of WT1-specific CTLs and HTLs, leading to an immune response against WT1-expressing tumor cells . This immune response can result in the reduction of tumor size and increased numbers of tumor-infiltrating WT1-specific CTLs .
Análisis Bioquímico
Biochemical Properties
DSP-1 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSP-1 has been found to bind to the cell surface receptor, occludin . The interaction between DSP-1 and occludin is believed to be critical for the regulation of cellular functions .
Cellular Effects
DSP-1 exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, DSP-1 facilitates dental mesenchymal cell differentiation and dentin formation through the regulation of its target gene expression .
Molecular Mechanism
The molecular mechanism of DSP-1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The C-terminal DSP domain interacts with the occludin extracellular loop, inducing phosphorylation of occludin and focal adhesion kinase .
Dosage Effects in Animal Models
The effects of DSP-1 vary with different dosages in animal models
Metabolic Pathways
DSP-1 is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels
Transport and Distribution
DSP-1 is transported and distributed within cells and tissues It interacts with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
DSP-1 is localized to the cell junctions . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propiedades
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16FNO8/c1-35-16-7-9-21-24(13-16)37-25-14-17(36-26(31)19-12-15(30(33)34)6-11-23(19)29)8-10-22(25)28(21)20-5-3-2-4-18(20)27(32)38-28/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIXXPVOZGCMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)C6=CC=CC=C6C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16FNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124037 | |
| Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609395-29-0 | |
| Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does DSP-1 contribute to cellular integrity?
A1: DSP-1 plays a crucial role in maintaining the structural integrity of cells, particularly those subjected to mechanical stress, such as cardiac myocytes. [] It achieves this by acting as a critical component of desmosomes, which are anchoring junctions that provide mechanical strength to tissues. []
Q2: Can you elaborate on the interaction between DSP-1 and other proteins?
A2: DSP-1 interacts with desmoplakin and desmin in cardiomyocytes. [] This interaction is essential for maintaining the integrity of desmosomes and intermediate filament networks, which are crucial for cellular structure and function. [] Mutations in desmoplakin, such as DSP-1-V30M and DSP-1-S299R, weaken its binding to DSP-1, potentially contributing to the development of arrhythmogenic right ventricular cardiomyopathy (ARVC). []
Q3: What is the role of DSP-1 in snRNA maturation?
A3: Research indicates that DSP-1, alongside DSP-4, exhibits synergistic activity in the 3’ end maturation of snRNA. [] This process is vital for the proper functioning of snRNA, which plays a crucial role in RNA splicing.
Q4: How does the interaction of DSP-1 with nitric oxide influence diatom response to stress?
A4: In the marine diatom Skeletonema costatum, the expression of a death-specific protein gene, ScDSP-1, is influenced by nitric oxide (NO). [] When electron flow in photosynthesis is disrupted, NO acts as a signaling molecule, triggering the upregulation of ScDSP-1. [] This suggests a role for ScDSP-1 in the diatom's response to environmental stress.
Q5: What is the molecular weight of DSP-1?
A5: Immunoblotting analyses, utilizing a monoclonal antibody (DP2.17) that targets human DSP-1, revealed a band at 250 kDa in various canine tissue extracts. [] This suggests that the molecular weight of canine DSP-1 is similar to that of its human counterpart.
Q6: What are the potential implications of using DSP-1 monoclonal antibodies in veterinary medicine?
A6: Monoclonal antibodies against DSP-1, such as DP2.17, have shown promising results in identifying canine desmoplakin isoform 1. [] This suggests that these antibodies could potentially be used in the diagnosis and investigation of desmoplakin-related skin disorders in dogs. []
Q7: How can understanding DSP-1 contribute to addressing ARVC?
A7: Reduced levels of DSP-1 at cell junctions were observed in cardiomyocytes from human ARVC patients. [] This finding suggests that DSP-1 deficiency could contribute to the pathogenesis of ARVC. [] Further research into the role of DSP-1 in ARVC may pave the way for developing novel therapeutic strategies.
Q8: How does DSP-1 impact our understanding of regeneration in brittle stars?
A8: In the context of regeneration in brittle stars like Amphiura filiformis, a DSP-1 homologue was identified as one of the genes specifically activated during the process. [] This finding underscores the potential importance of DSP-1 in tissue regeneration, a process with potential implications for regenerative medicine.
Q9: What is the significance of identifying DSP-1 in the context of mitral valve prolapse (MVP)?
A9: Genetic analysis of patients with MVP revealed a likely pathogenic variant in the DSP gene in one individual. [] This association suggests a potential link between DSP and MVP, warranting further investigation into the role of desmosomal proteins in valvular diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)



![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)





